3-(1H-tetrazol-1-yl)phenol
Overview
Description
“3-(1H-tetrazol-1-yl)phenol” is a chemical compound with the molecular formula C7H6N4O and a molecular weight of 162.15 . It is used for research purposes .
Synthesis Analysis
The synthesis of “3-(1H-tetrazol-1-yl)phenol” involves several steps. In one method, the first-generation of dendrimer, 2,4,6- (tris (tetrazole-1-yl- (4-acetylphenyl))-1,3,5-triazine (G1) is generated from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction .
Molecular Structure Analysis
The molecular structure of “3-(1H-tetrazol-1-yl)phenol” is characterized by Fourier transform infrared (FT-IR), Mass, Matrix-assisted laser ionization Time-of-flight (MALDI-TOF), 1H nuclear magnetic resonance, 13C nuclear magnetic resonance, and elemental analysis .
Physical And Chemical Properties Analysis
“3-(1H-tetrazol-1-yl)phenol” is a solid at room temperature . It has a molecular weight of 162.15 . The compound is stored under nitrogen at a temperature of 4°C .
Scientific Research Applications
Pharmaceutical Research
3-(1H-tetrazol-1-yl)phenol is utilized in pharmaceutical research due to its structural similarity to tetrazoles, which are known for their wide range of biological activities. These activities include antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive properties . The compound’s ability to act as a bioisostere for carboxylic acids makes it valuable for drug design, potentially enhancing the bioavailability of pharmaceuticals.
Material Chemistry
In material chemistry, this compound’s electron-rich tetrazole ring can contribute to the development of new materials. Its planar structure and ability to stabilize electrostatic repulsion through electron delocalization make it advantageous for receptor-ligand interactions, which are crucial in materials science .
Organic Synthesis
3-(1H-tetrazol-1-yl)phenol serves as an intermediate in organic synthesis. The tetrazole moiety is often employed in oligonucleotide synthesis as an acidic activator of the coupling process, which is essential for constructing DNA or RNA sequences in a laboratory setting .
Proteomics Research
This compound is used in proteomics research, where it may play a role in the study of protein expression and function. Its molecular structure allows for potential interactions with proteins, which can be useful in understanding disease mechanisms and identifying therapeutic targets .
Supramolecular Chemistry
The tetrazole ring in 3-(1H-tetrazol-1-yl)phenol can form hydrogen bonds, making it a candidate for constructing supramolecular structures. These structures have applications in creating complex molecular assemblies that can be used in nanotechnology and molecular recognition processes .
Chemical Biology
In chemical biology, the compound’s tetrazole ring can be used for bioconjugation, linking biomolecules together for various applications, including targeted drug delivery and diagnostic assays .
Fluorescent Imaging
Due to its unique chemical properties, 3-(1H-tetrazol-1-yl)phenol may be used in fluorescent imaging techniques. It could potentially be modified to act as a fluorescent probe, aiding in the visualization of biological processes .
Drug Design and Optimization
The compound is involved in structure-based drug design (SBDD) strategies. It can be used to optimize the interaction between small molecules and target proteins, enhancing the efficacy and specificity of therapeutic agents .
Safety and Hazards
Mechanism of Action
Target of Action
Tetrazole derivatives, such as oteseconazole, are known to target fungal cyp51 . CYP51, also known as 14α demethylase, participates in the formation of ergosterol, a compound that plays a vital role in the integrity of cell membranes .
Mode of Action
For instance, oteseconazole, a tetrazole derivative, binds and inhibits CYP51, thereby blocking the formation of ergosterol . This action disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
Based on the action of similar tetrazole derivatives, it can be inferred that the compound might affect the ergosterol synthesis pathway in fungi . By inhibiting the enzyme CYP51, the compound could potentially disrupt the production of ergosterol, leading to alterations in cell membrane integrity and ultimately cell death .
Result of Action
Based on the effects of similar tetrazole derivatives, it can be inferred that the compound might lead to the disruption of fungal cell membrane integrity, resulting in cell death .
properties
IUPAC Name |
3-(tetrazol-1-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-3-1-2-6(4-7)11-5-8-9-10-11/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPLZNJTPPNNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357641 | |
Record name | 3-(1H-tetrazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-tetrazol-1-yl)phenol | |
CAS RN |
125620-16-8 | |
Record name | 3-(1H-Tetrazol-1-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125620-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-tetrazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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